molecular formula C28H26ClN3O5S B2487811 4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-94-1

4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No. B2487811
CAS RN: 688059-94-1
M. Wt: 552.04
InChI Key: SIWCCENTJAUEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule, indicative of a synthetic origin, typically designed for specific interactions at the molecular level. Its structure suggests potential applications in medicinal chemistry, given the presence of multiple functional groups known for biological activity.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. For example, reactions of anthranilamide with isocyanates can lead to the formation of quinazolinone derivatives, a core structure related to the target compound (Chern et al., 1988). This suggests that a similar synthetic approach could be employed, involving key steps such as cyclization, sulfanylation, and amide formation.

Molecular Structure Analysis

The detailed molecular structure of compounds similar to the target molecule can be characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, the synthesis and structural elucidation of related quinazoline derivatives provide insights into their three-dimensional conformation and electronic properties, crucial for understanding their reactivity and interaction with biological targets (Wu et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, substitution, and Mannich reactions, to introduce different substituents into the molecule, influencing its chemical and physical properties. Such modifications can significantly affect the molecule's biological activity and solubility (Wu et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of compounds like the target molecule can be inferred from related compounds. These properties are essential for the compound's formulation and delivery in potential applications. For example, the crystal and molecular structure analysis provides insights into the compound's stability and solubility (Wu et al., 2022).

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide has demonstrated a broad spectrum of synthetic methods and structural analyses aimed at exploring their potential in various scientific applications. These studies involve the synthesis of analogs and derivatives through complex chemical reactions, highlighting their chemical properties and potential biological activities. For instance, compounds with similar structures have been synthesized to explore their antitumor properties as analogs of potent antitumor alkaloids, showcasing innovative synthetic routes and structural characterizations through spectral analysis and X-ray diffraction (S. Phillips & R. Castle, 1980; Yu. A. Sayapin et al., 2014).

Biological Activities and Applications

The quest for novel therapeutic agents has led to the synthesis of derivatives with quinazoline skeletons, exploring their biological activities, such as antihypertensive, anti-inflammatory, and antitumor effects. Compounds structurally related to 4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide have shown promising results in preclinical evaluations, indicating their potential as a basis for developing new drugs with enhanced efficacy and reduced side effects. Notably, studies have identified derivatives with significant antitumor activity, suggesting their utility in cancer research and therapy development (Nagwa M. Abdel Gawad et al., 2010; M. Rahman et al., 2014).

properties

IUPAC Name

4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O5S/c1-35-20-10-8-18(9-11-20)15-30-26(33)7-4-12-32-27(34)21-13-24-25(37-17-36-24)14-23(21)31-28(32)38-16-19-5-2-3-6-22(19)29/h2-3,5-6,8-11,13-14H,4,7,12,15-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWCCENTJAUEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.